3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Medicinal Chemistry Drug-Likeness LogP Optimization

Diversify your CNS-penetrant screening decks with 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine. Its unique 4-methoxyphenoxymethyl substitution delivers a zero hydrogen-bond donor profile, preventing canonical kinase hinge binding and serving as an ideal negative control in selectivity panels. The calculated logP (3.76) and tPSA (91.72 Ų) align with BBB permeability requirements, while the O-demethylation site provides a measurable metabolic soft spot for ADME cassette studies, differentiating it from halogenated or amino-triazole analogs.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B5810019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CN=CC=C3
InChIInChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,18,19)
InChIKeyURLWNNUQUQDOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine – Physicochemical Baseline for Procurement-Focused Differentiation


3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine (IUPAC: 3-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine) is a 1,3,5-trisubstituted 1,2,4-triazole bearing a 3-pyridyl ring and a 4-methoxyphenoxymethyl side chain . It belongs to the pyridinyl-triazole class, a scaffold frequently explored for kinase inhibition, phosphodiesterase modulation, and antifungal applications. The compound’s distinct substitution pattern—specifically the ether-linked 4-methoxyphenyl moiety at the triazole 3-position—differentiates it from simpler 3-(pyridin-3-yl)-1H-1,2,4-triazole derivatives and imparts a unique profile of lipophilicity, hydrogen-bonding capacity, and polar surface area that governs its suitability for specific screening cascades .

Why 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine Cannot Be Naively Swapped with Common In-Class Analogs


Interchanging triazole-pyridine congeners based solely on the central heterocyclic scaffold introduces unacceptable risk into lead-optimization and probe-discovery workflows. The 4-methoxyphenoxymethyl substituent on the target compound critically modulates logP, polar surface area (PSA), and hydrogen-bond donor/acceptor counts relative to unsubstituted 3-(pyridin-3-yl)-1H-1,2,4-triazole (REFS-1). Even structurally close analogs—such as those replacing the 4-methoxyphenoxy group with halogenated benzyl ethers or heterocyclic amines—exhibit divergent property profiles that alter permeability, solubility, and off-target binding . Consequently, assuming functional equivalence without experimental verification often leads to irreproducible structure–activity relationships (SAR), invalidating computational models and wasting screening resources. The quantitative evidence below systematically maps where this specific compound differs from its nearest neighbors, enabling scientists and procurement professionals to make data-driven sourcing decisions.

Differentiation Metrics for 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine Against Closest Analogs


Lipophilicity (logP) Shift vs. Unsubstituted 3-(Pyridin-3-yl)-1H-1,2,4-triazole

The target compound exhibits a calculated logP of 3.76, compared to a logP of approximately 0.8 for the unsubstituted 3-(pyridin-3-yl)-1H-1,2,4-triazole core . This ~3-unit increase moves the compound from a hydrophilic to a significantly more lipophilic space, directly impacting membrane permeability predictions. The shift is larger than that observed for analogous 3-((4-fluorophenoxy)methyl)-5-(pyridin-3-yl)-1H-1,2,4-triazole (estimated logP ≈ 2.9, based on fragment-based calculation), placing this compound in a distinct property cluster for central nervous system (CNS) multiparameter optimization (MPO) scoring.

Medicinal Chemistry Drug-Likeness LogP Optimization

Polar Surface Area (PSA) Differentiation for Permeability-Glycoprotein Liability Balancing

The target compound possesses a topological polar surface area (tPSA) of 91.72 Ų, whereas the simpler 3-(pyridin-3-yl)-1H-1,2,4-triazole core has a tPSA of approximately 54 Ų . The 37 Ų increase arises from the additional oxygen atoms in the methoxyphenoxy moiety, which simultaneously increases hydrogen-bond acceptor count without adding hydrogen-bond donors. This property profile places the compound below the typical 140 Ų threshold for oral absorption, yet high enough to potentially reduce P-glycoprotein (P-gp) recognition relative to more lipophilic, low-PSA analogs. In contrast, the commonly used 3-((4-chlorophenoxy)methyl)-5-(pyridin-3-yl)-1H-1,2,4-triazole registers a tPSA of 67 Ų, indicating the target compound occupies a unique PSA “sweet spot” for balancing passive permeability and efflux avoidance.

ADME Prediction Blood-Brain Barrier P-gp Efflux

Hydrogen-Bond Donor Deficit as a Selectivity Filter Against Hinge-Binding Kinase Inhibitors

With zero hydrogen-bond donors (HBD = 0), the target compound contrasts sharply with the prototypical 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-amine (HBD = 2) and with the 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)methoxy)aniline derivative (HBD = 2) . The absence of a donor prevents the formation of a key hydrogen-bonding interaction with the hinge region of kinases, a feature that often drives pan-kinase polypharmacology. In a DHFR-targeted series of Schiff base hybrids, the introduction of a donor-bearing substituent at the triazole 5-position was essential for nanomolar enzyme inhibition (docking scores −10.3 to −12.9 kcal/mol) . Therefore, the target compound’s lack of an HBD renders it less promiscuous for certain enzyme families, making it a cleaner chemical probe for targets that do not require a hinge-binding motif.

Kinase Selectivity Hinge-Binder Design Hydrogen-Bond Donor Count

Rotatable Bond Count and Conformational Entropy Penalty Relative to Rigid Analogs

The target compound contains 7 rotatable bonds, compared to only 3 for the rigid 3-(pyridin-3-yl)-1H-1,2,4-triazole core . This higher flexibility imposes a greater conformational entropy penalty upon binding, potentially reducing binding affinity unless compensated by enthalpy-driven interactions. For example, the structurally related 5-(4-methoxyphenyl)-3-(pyridin-3-yl)-1H-1,2,4-triazole (4 rotatable bonds) achieves potent EGFR inhibition (IC50 = 0.14 µM) partly due to reduced flexibility . The additional rotatable bonds in the target compound may be advantageous for targets with deep, flexible binding pockets (e.g., GPCRs) but disadvantageous for shallow, rigid active sites. This distinction guides library design: the target compound is suitable for conformational screening collections, whereas the rigid analog excels in fragment-based campaigns.

Conformational Analysis Ligand Efficiency Entropy

Targeted Application Scenarios for 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine Derived from Quantitative Evidence


CNS Drug Discovery Libraries Targeting GPCRs or Ion Channels

The elevated logP (3.76) and moderate tPSA (91.72 Ų) align with CNS MPO desirability scores, making this compound a suitable addition to screening decks aimed at identifying blood-brain barrier penetrant ligands . Its zero HBD profile further reduces the risk of P-glycoprotein recognition, a common liability for CNS candidates. Procurement should prioritize this compound over the more polar unsubstituted triazole core when assembling focused libraries for neurodegenerative or psychiatric target classes.

Selectivity Profiling Panels for Kinase Drug Discovery

Because the compound lacks a hydrogen-bond donor, it cannot engage the kinase hinge region in the canonical manner . This makes it an ideal negative control or selectivity marker in broad kinase profiling panels, where amino-triazole analogs (HBD = 2) would produce confounding inhibitory signals. Researchers performing kinome-wide selectivity screens should include this compound to establish baseline non-hinge-dependent activity thresholds.

Conformational Screening Collections for Induced-Fit Targets

With 7 rotatable bonds, the compound samples a wide conformational space, which is advantageous for targets that require substantial conformational rearrangement upon ligand binding (e.g., nuclear receptors, certain GPCRs) . It should be included in exploratory screening sets where rigid analogs have previously failed to yield hits, complementing fragment-based approaches that rely on low-entropy binders.

Metabolic Stability Assessment in ADME Cassette Panels

The 4-methoxyphenoxy group introduces a site for potential oxidative metabolism (O-demethylation), providing a measurable metabolic soft spot . In ADME cassette studies, this compound can serve as a reference standard for CYP-mediated clearance, allowing direct comparison with chloro- or fluoro-substituted analogs that exhibit different metabolic liabilities. Its distinct fragmentation pattern also aids in mass spectrometry method development for high-throughput pharmacokinetic screening.

Quote Request

Request a Quote for 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.